3-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one
Description
3-Methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. While direct studies on this compound are absent in the provided evidence, its structural features align with pharmacologically active scaffolds, such as quinazolinones (e.g., EGFR inhibitors) and sulfonamide-containing drugs.
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-24-21(27)19-9-5-6-10-20(19)23-22(24)25-11-17-13-26(14-18(17)12-25)30(28,29)15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSCFXHBAFDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 424.5 g/mol. Its structure includes a quinazolinone backbone and a sulfonyl group linked to an octahydropyrrolo moiety, which enhances its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 2549054-07-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor for specific enzymes and receptors involved in pathological processes. Notably, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | CDK2 inhibition |
| A549 (Lung) | 20.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, thus presenting a promising avenue for therapeutic development.
Enzyme Inhibition Studies
In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on various enzymes:
- Dopamine Transporter (DAT) : The compound has shown potential as a selective inhibitor of DAT, which is significant in the context of treating cocaine addiction.
- Serotonin Transporter (SERT) : It also exhibits selectivity against SERT, indicating a dual-action mechanism that could be beneficial in managing mood disorders.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of quinazolinones, including our compound, demonstrating significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Neuropharmacological Evaluation : Another investigation explored the neuropharmacological effects of this compound, revealing its potential to modulate neurotransmitter systems, which could impact conditions like depression and anxiety.
Comparison with Similar Compounds
3,4-Dihydroquinazolin-4-One vs. 3,4-Dihydropyrimidin-2(1H)-One
The target compound shares a partially saturated quinazolinone core with sp²-sp³ hybridization, enabling planar aromatic interactions and conformational flexibility. In contrast, the dihydropyrimidinone derivative from (4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one) features a six-membered ring with similar saturation but lacks the fused bicyclic system. This structural difference impacts bioavailability: quinazolinones often exhibit stronger kinase-binding due to their extended π-system, whereas dihydropyrimidinones (e.g., monastrol) are known for kinesin inhibition .
Pyrrolopyrrole vs. Pyrazolo-Pyrimidine Systems
By comparison, the pyrazolo[3,4-c]pyrimidine core in (Example 64) is fully aromatic, favoring flat, stacked interactions with hydrophobic enzyme pockets. The pyrrolopyrrole’s saturation may improve metabolic stability over pyrazolo-pyrimidines, which are prone to oxidative degradation .
Substituent Effects
Phenylmethanesulfonyl Group
The sulfonyl group in the target compound likely improves solubility and membrane permeability compared to the ethoxycarbonyl group in ’s dihydropyrimidinone. Sulfonamides are also known to enhance target selectivity by forming hydrogen bonds with catalytic lysine or aspartate residues in enzymes .
Fluorinated Aromatic Systems
The fluorophenyl and fluorochromenone substituents in ’s compounds increase electronegativity and metabolic resistance. While the target compound lacks fluorine, its phenylmethanesulfonyl group may compensate by providing steric bulk and polarity.
Research Implications and Gaps
- Structural Insights : Crystallographic data for the target compound (if available) would require tools like SHELX or ORTEP for refinement and visualization .
- Activity Profiling: Comparative studies with EGFR inhibitors (e.g., gefitinib) could validate the quinazolinone core’s role in kinase inhibition.
- Synthetic Optimization : Adopting high-yield strategies from or improving coupling efficiencies (cf. ) is critical for scalable synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
